![molecular formula C17H16N4O3 B2548646 N-(1H-indazol-6-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-42-1](/img/structure/B2548646.png)
N-(1H-indazol-6-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
The compound “N-(1H-indazol-6-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic compound . Indazoles are known to exhibit a variety of biological activities such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indazole group would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indazole group and the carboxamide group. The indazole group can participate in various reactions, especially those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance the compound’s solubility in water .Scientific Research Applications
- Application : Researchers have investigated the antitumor activity of this compound against various cancer cell lines (e.g., A549, K562, PC3, Hep-G2) using assays like the MTT assay . Further studies could explore its mechanism of action and potential clinical applications.
- Application : Scientists have explored this compound’s potential as an antihypertensive, antidepressant, anti-inflammatory, and antibacterial agent. Additionally, it may act as a selective inhibitor of phosphoinositide 3-kinase δ, relevant for respiratory disease treatment .
- Application : Recent strategies include transition metal-catalyzed reactions, reductive cyclization, and solvent-free synthesis of 2H-indazoles from 2-azidobenzaldehydes and amines. These optimized schemes provide valuable insights for future drug design .
- Application : A Cu(OAc)₂-catalyzed method enables facile synthesis of 1H-indazoles via N–N bond formation. This process utilizes oxygen as the terminal oxidant and produces a wide variety of 1H-indazoles in good to excellent yields .
- Application : Consider exploring the boronic acid derivative of this compound (1H-indazol-6-ylboronic acid). It may find use in various fields, including materials science and catalysis .
Anticancer Properties
Medicinal Chemistry
Synthetic Strategies
Metal-Catalyzed Synthesis
Boron Derivatives
Phosphoinositide 3-Kinase (PI3K) Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-indazol-6-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-14-8-15(22)21-6-2-3-13(21)16(14)17(23)19-11-5-4-10-9-18-20-12(10)7-11/h4-5,7-9H,2-3,6H2,1H3,(H,18,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCWZVRMSKJVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide |
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